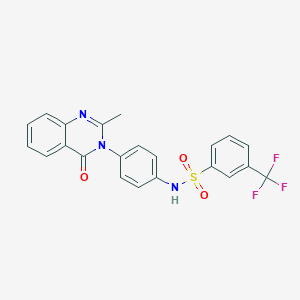

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Description

The compound N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a quinazolinone derivative featuring a sulfonamide group and a trifluoromethyl substituent. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects .

Properties

IUPAC Name |

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F3N3O3S/c1-14-26-20-8-3-2-7-19(20)21(29)28(14)17-11-9-16(10-12-17)27-32(30,31)18-6-4-5-15(13-18)22(23,24)25/h2-13,27H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBMIHREFKHLMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a quinazolinone core and a sulfonamide moiety, which are known to contribute to its biological activity. The molecular formula is with a molecular weight of 445.4 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it inhibits tumor growth in various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia cells. The mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 2.09 | EGFR Inhibition |

| A549 | 2.08 | VEGF RTK Inhibition |

| Leukemia | 1.5 | Apoptosis Induction |

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Studies indicated that it exhibits significant free radical scavenging activity, which can protect cells from oxidative stress . This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

Table 2: Antioxidant Activity Data

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Binding : It binds to receptors involved in cell signaling pathways, modulating their activity and influencing cellular responses .

- Oxidative Stress Modulation : By scavenging free radicals, it reduces oxidative stress within cells, thereby protecting against damage that can lead to cancer and other diseases.

Study on Anticancer Effects

A study published in Nature evaluated the effects of this compound on breast cancer cells, revealing that it significantly reduced cell viability through apoptosis induction. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's efficacy as a potential anticancer agent .

Neuroprotective Effects

Another investigation focused on its neuroprotective effects in irradiated mice models. The compound demonstrated a protective effect against radiation-induced oxidative damage, suggesting its potential application in treating neurodegenerative conditions .

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its structural components allow for various chemical transformations that can lead to novel compounds with specific functionalities .

Biology

- Enzyme Inhibition : Due to its structural similarity to known bioactive compounds, it is investigated for potential enzyme inhibition or modulation. The interaction with specific molecular targets can lead to significant biological effects, making it a candidate for further biological studies .

- Antimicrobial Activity : Research has shown that quinazoline derivatives exhibit antimicrobial properties. The compound may possess similar activities, warranting in vitro studies to evaluate its efficacy against various pathogens .

Medicine

- Therapeutic Properties : The compound is explored for various therapeutic applications, including:

- Anti-inflammatory Effects : Investigations into its ability to modulate inflammatory pathways could lead to new anti-inflammatory agents.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties, necessitating further research into its mechanism of action against cancer cells .

- Antiviral Properties : Some derivatives of quinazolinones have shown activity against viruses like HIV, indicating potential for antiviral drug development .

Industry

- Material Development : The compound's unique properties make it suitable for developing new materials with enhanced durability and functionality. Applications may include coatings and polymers tailored for specific industrial uses .

Case Study 1: Antimicrobial Activity

A study conducted on synthesized quinazoline derivatives demonstrated significant antimicrobial activity against various bacterial strains. The derivatives were tested using standard microbiological methods, revealing that certain modifications in the structure enhanced their efficacy significantly .

Case Study 2: Anticancer Potential

Research into the anticancer activities of quinazoline derivatives indicated that modifications at the nitrogen positions could lead to increased cytotoxicity against several cancer cell lines. This study highlights the importance of structural variations in enhancing biological activity and opens avenues for developing targeted cancer therapies .

Comparison with Similar Compounds

Research Findings and Implications

Advantages of the Target Compound

- Enhanced Stability: The trifluoromethyl group reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .

- Dual Functional Groups: The sulfonamide and quinazolinone moieties provide multiple sites for hydrogen bonding and hydrophobic interactions, improving target engagement .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves coupling a quinazolinone precursor with a functionalized benzenesulfonamide. For example, anthranilic acid derivatives (e.g., 2-methyl-4-oxoquinazolin-3(4H)-yl scaffold) can be reacted with 3-(trifluoromethyl)benzenesulfonamide via a nucleophilic substitution or thiourea intermediate route. Key steps include:

- Step 1: Condensation of anthranilic acid with thiourea or isothiocyanate reagents to form the quinazolinone core .

- Step 2: Sulfonamide coupling under reflux conditions in polar solvents (e.g., ethanol or DMF) with catalytic acid/base .

- Characterization: Intermediates are validated using - and -NMR to confirm regiochemistry (e.g., δ 2.85 ppm for methyl groups in quinazolinone, δ 7.56 ppm for sulfonamide protons) and mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M−H] at m/z 360.0) .

Basic: Which spectroscopic and chromatographic methods are critical for structural validation?

Methodological Answer:

- NMR Spectroscopy: -NMR (400 MHz, DMSO-d) identifies proton environments (e.g., aromatic protons at δ 7.91 ppm, sulfonamide NH at δ 7.56 ppm). -NMR confirms carbonyl (δ 166.5 ppm) and trifluoromethyl (δ 124.2 ppm) groups .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF ensures molecular weight accuracy (e.g., ±0.1 Da tolerance) .

- HPLC-Purity: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by UV at 254 nm) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50_{50}50) across studies?

Methodological Answer:

Discrepancies often arise from assay variability. Standardization strategies include:

- Assay Replication: Use the SRB (sulforhodamine B) cytotoxicity assay for adherent cells, fixing with trichloroacetic acid and staining with 0.4% SRB in 1% acetic acid. Ensure optical density measurements at 564 nm with triplicate technical replicates .

- Control Normalization: Include reference compounds (e.g., doxorubicin) in each assay batch to calibrate inter-experimental variability.

- Statistical Analysis: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across studies, accounting for cell line drift or passage number effects .

Advanced: What strategies improve solubility and bioavailability for in vivo pharmacokinetic studies?

Methodological Answer:

- Co-solvent Systems: Use DMSO:PBS (≤10% v/v) or cyclodextrin-based formulations to enhance aqueous solubility while minimizing cytotoxicity .

- Structural Modifications: Introduce hydrophilic groups (e.g., morpholine or polyethylene glycol) at the sulfonamide nitrogen without disrupting the quinazolinone pharmacophore. Monitor changes via logP measurements (e.g., HPLC-derived retention times) .

- In Silico Modeling: Employ molecular docking (e.g., AutoDock Vina) to predict interactions with serum albumin or cytochrome P450 enzymes, guiding derivatization .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize inhibitory potency?

Methodological Answer:

- Scaffold Variation: Synthesize analogs with substitutions at the quinazolinone 2-methyl group (e.g., ethyl, cyclopropyl) or benzenesulfonamide trifluoromethyl position (e.g., chlorine, nitro). Test against target enzymes (e.g., carbonic anhydrase IX) using fluorimetric assays .

- Pharmacophore Mapping: Use 3D-QSAR (Comparative Molecular Field Analysis) to correlate substituent electronegativity/steric bulk with activity. Validate with X-ray crystallography of enzyme-inhibitor complexes (e.g., PDB-deposited structures) .

- Data Integration: Combine IC values, kinetic solubility, and metabolic stability (e.g., microsomal half-life) in multiparameter optimization models .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Methodological Answer:

- Storage Conditions: Store as a lyophilized powder at −20°C under argon to prevent hydrolysis of the sulfonamide group. For solutions, use anhydrous DMSO (sealed with molecular sieves) and avoid freeze-thaw cycles .

- Stability Monitoring: Perform periodic HPLC analysis (e.g., every 6 months) to detect degradation products (e.g., quinazolinone ring-opening or sulfonamide oxidation) .

Advanced: How can researchers validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA): Treat cells with the compound (10 μM, 1 hr), lyse, and heat to denature unbound targets. Centrifuge and quantify soluble target protein via Western blot .

- Fluorescence Polarization: Label the target protein with a fluorescent probe and measure polarization changes upon compound binding (e.g., K determination) .

- Knockdown Controls: Use siRNA or CRISPR to silence the target protein and confirm loss of compound efficacy (e.g., rescue experiments) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.